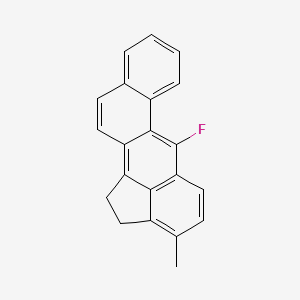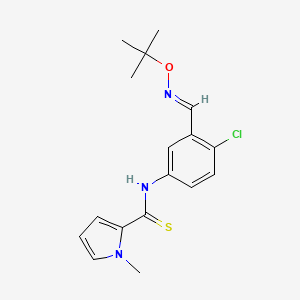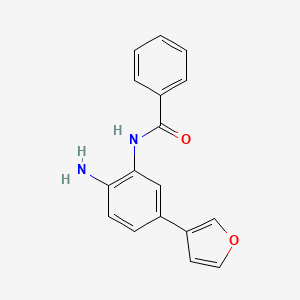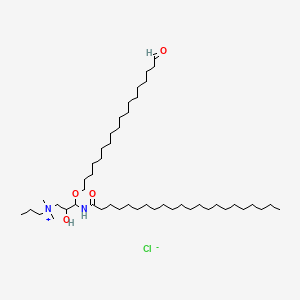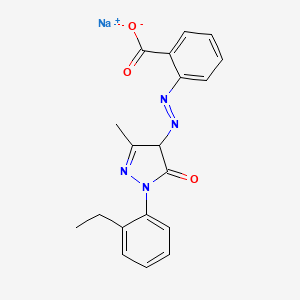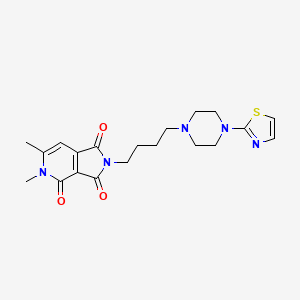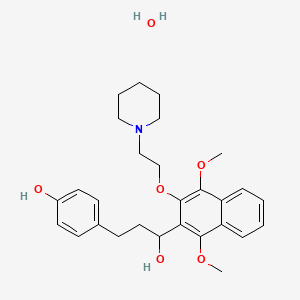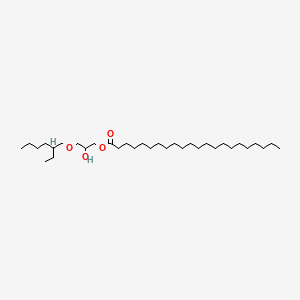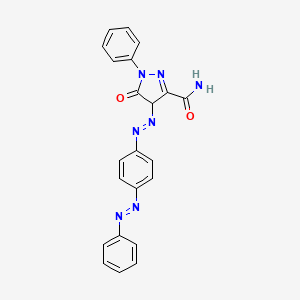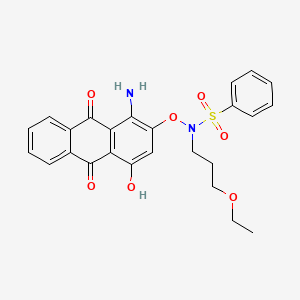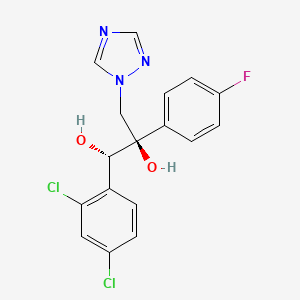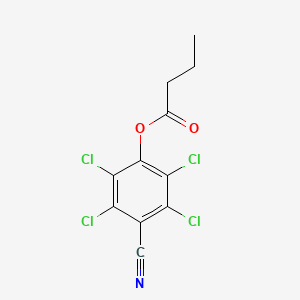
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a butanoic acid esterified with a 4-cyano-2,3,5,6-tetrachlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester typically involves the esterification of butanoic acid with 4-cyano-2,3,5,6-tetrachlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.
Scientific Research Applications
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenol, which can then interact with biological molecules. The cyano and tetrachloro groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-oxo-, methyl ester
- Butanoic acid, 3-oxo-, ethyl ester
- Butanoic acid, 3-oxo-, cyclohexyl ester
Uniqueness
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is unique due to the presence of the cyano and tetrachloro groups, which impart distinct chemical and physical properties
Properties
CAS No. |
67205-54-3 |
|---|---|
Molecular Formula |
C11H7Cl4NO2 |
Molecular Weight |
327.0 g/mol |
IUPAC Name |
(2,3,5,6-tetrachloro-4-cyanophenyl) butanoate |
InChI |
InChI=1S/C11H7Cl4NO2/c1-2-3-6(17)18-11-9(14)7(12)5(4-16)8(13)10(11)15/h2-3H2,1H3 |
InChI Key |
FCZWYAFKVWAXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


